REACTION_CXSMILES
|
[C:1]([O:9]C)(=O)/[CH:2]=[CH:3]\[C:4](OC)=[O:5].[CH2:11]([NH2:18])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][NH2:17]>C1(C)C=CC=CC=1>[NH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][NH:18][C:1](=[O:9])[CH:2]([NH:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][NH2:18])[CH2:3][C:4]([NH:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][NH2:18])=[O:5]
|
Name
|
|
Quantity
|
72 g
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
174 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCN)N
|
Name
|
|
Quantity
|
360 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rises from 80° to 110° C. under reflux conditions
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
DISTILLATION
|
Details
|
methanol is distilled at a reaction temperature of 120°-125° C
|
Type
|
ADDITION
|
Details
|
Additional toluene (320 g) is added
|
Type
|
TEMPERATURE
|
Details
|
to maintain
|
Type
|
CUSTOM
|
Details
|
reaction volume
|
Type
|
CUSTOM
|
Details
|
The reaction
|
Type
|
CUSTOM
|
Details
|
toluene is removed under vacuum (50°-70° C., 15-20 mm Hg)
|
Name
|
|
Type
|
product
|
Smiles
|
NCCCCCCNC(C(CC(=O)NCCCCCCN)NCCCCCCN)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |